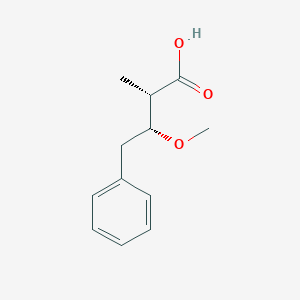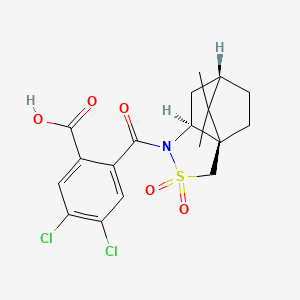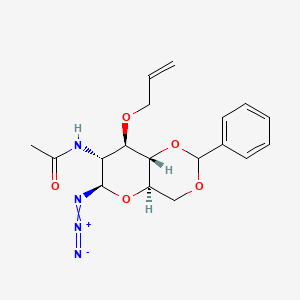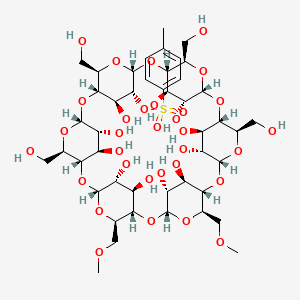
erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erythro-3-Methoxy-2-Methyl-4-Phenylbutyric Acid (EMMPBA) is an organic acid that has been studied for its potential use in laboratory experiments and scientific research. EMMPBA is a colorless solid with a molecular weight of 200.3 g/mol and a melting point of 97-98°C. It is a major component of a variety of plant species, including the genus Erythrina, and is found in the bark, leaves, and seeds of these plants. EMMPBA has a variety of applications in the laboratory, including as a reagent in organic synthesis and as a starting material for the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is not well understood. However, it is believed to act as a proton donor, donating protons to other molecules in the reaction. This proton donation is thought to be responsible for the formation of the various organic compounds that can be synthesized using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98%.
Biochemical and Physiological Effects
The biochemical and physiological effects of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% have not been extensively studied. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been shown to have an inhibitory effect on the enzyme tyrosinase, which is responsible for the production of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments is its low cost and availability. It is relatively inexpensive and can be easily obtained from a variety of sources. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% is a relatively stable compound and is not prone to decomposition or degradation.
However, there are some limitations to using erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in laboratory experiments. For example, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be toxic if ingested and can cause skin irritation if it comes into contact with the skin. Additionally, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can react with other compounds, such as acids and bases, and can form hazardous compounds.
Orientations Futures
There are a number of potential future directions for the use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in scientific research. These include:
1. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of a variety of organic compounds.
2. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a reagent in organic synthesis.
3. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics.
4. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a starting material for the synthesis of polymers, such as polyurethanes and polyesters.
5. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of nanomaterials, such as carbon nanotubes and graphene.
6. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% as a catalyst in organic synthesis.
7. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of biodegradable plastics.
8. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of food additives.
9. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of dyes and pigments.
10. Investigating the potential use of erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% in the synthesis of enzymes.
Méthodes De Synthèse
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% can be synthesized in the laboratory using a variety of methods. One of the most commonly used methods involves the reaction of methyl-3-methoxy-2-methyl-4-phenylbutyrate with an aqueous solution of sodium hydroxide. This reaction produces erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% and sodium salt of methyl-3-methoxy-2-methyl-4-phenylbutyrate. The reaction is conducted at a temperature of 80-90°C for a period of three hours. The product is then purified by recrystallization from aqueous ethanol.
Applications De Recherche Scientifique
Erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied extensively for its potential use in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pyridines, quinolines, and indoles. erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has also been studied for its potential use in the synthesis of drugs, such as antifungal agents, antiviral agents, and antibiotics. In addition, erythro-3-Methoxy-2-methyl-4-phenylbutyric acid, 98% has been studied for its potential use in the synthesis of polymers, such as polyurethanes and polyesters.
Propriétés
IUPAC Name |
(2S,3R)-3-methoxy-2-methyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(12(13)14)11(15-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,13,14)/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVGRRPSIBTFCM-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=CC=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-Methoxy-2-methyl-4-phenylbutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chlorobenzo[b]thiophen-2-yl-[4-(trifluoromethoxy)phenyl)methanone; 98%](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxene-5,7-dicarboxylic acid, 95%](/img/structure/B6355811.png)
![3-Amino-7-chloro-[1,4]-benzothiazine; 98%](/img/structure/B6355826.png)

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)







